(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

Description

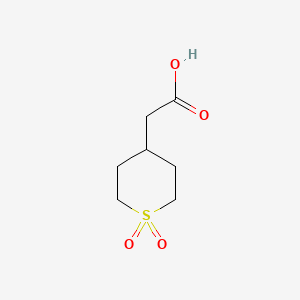

(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid (CAS: 1224869-02-6) is a sulfone-containing carboxylic acid derivative with the molecular formula C₇H₁₂O₄S and a molecular weight of 192.23 g/mol . Its structure features a tetrahydrothiopyran ring system oxidized to a 1,1-dioxide (sulfone) at the sulfur atom, with an acetic acid substituent at the 4-position. This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to its reactive carboxylic acid group and the conformational rigidity imparted by the sulfone-modified thiopyran ring .

Propriétés

IUPAC Name |

2-(1,1-dioxothian-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKGPJTYNUEAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224869-02-6 | |

| Record name | 2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Tosylation of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-Dioxide

The hydroxymethyl group is converted to a tosylate leaving group using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 10°C. Triethylamine (TEA) acts as a base, while 4-dimethylaminopyridine (DMAP) catalyzes the reaction. After 3 hours, the crude product is washed with water, dried over Na₂SO₄, and concentrated to yield (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate with 99% yield .

Key Advantages :

Cyanide Substitution

The tosylate intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 50–100°C. Polar aprotic solvents enhance cyanide nucleophilicity, enabling complete substitution within 4–6 hours. The resulting nitrile derivative, (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetonitrile, is isolated via extraction and solvent evaporation.

Optimization Notes :

Acidic Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed to the target acetic acid using concentrated hydrochloric acid (HCl) at reflux. Alternatively, basic hydrolysis with NaOH (5 M, 90°C) followed by acidification with HCl achieves 73% yield after crystallization from heptane.

Mechanistic Insight :

-

Acidic conditions protonate the nitrile, forming an iminium intermediate that reacts with water.

-

Basic hydrolysis proceeds via deprotonation to a cyanide anion, which is hydrated to an amide before final conversion to the carboxylate.

Alternative Route: Ring-Opening of Cyclic Sulfites

A patent-pending method utilizes cyclopropanedimethanol cyclic sulfite as a starting material (Figure 2).

Thioacetate Ring-Opening

Cyclopropanedimethanol cyclic sulfite is treated with potassium thioacetate in DMSO at 0–100°C. The reaction opens the sulfite ring, forming a thioacetate intermediate. After 7 hours at 0°C, the product is extracted with ethyl acetate and dried, yielding 82–84% of the thioacetate.

Sulfonate Esterification and Substitution

The thioacetate is converted to a sulfonate ester (methanesulfonate or tosylate) using methylsulfonyl chloride or TsCl in toluene or DCM. Subsequent substitution with cyanide in DMSO at 0–100°C produces the nitrile precursor, which is hydrolyzed as described in Section 1.3.

Scalability Considerations :

-

DMSO enables high solubility of intermediates but complicates purification.

-

Batch processes require rigorous temperature control to maintain selectivity.

Comparative Analysis of Synthetic Routes

| Parameter | Tosylation Route | Sulfite Ring-Opening Route |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Total Yield | 70–75% | 60–65% |

| Reaction Steps | 3 | 4 |

| Scalability | High | Moderate |

| Purification Complexity | Low | High |

Key Findings :

-

The tosylation route is more efficient for large-scale synthesis due to fewer steps and higher yields.

-

Sulfite ring-opening offers modularity for derivatives but involves costlier reagents.

Mechanistic and Optimization Insights

Role of Solvents and Catalysts

Analyse Des Réactions Chimiques

Types of Reactions

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxido group back to a sulfide.

Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Esterification Reagents: Alcohols, acid catalysts.

Amidation Reagents: Amines, coupling agents.

Major Products Formed

Sulfone Derivatives: Formed through oxidation.

Sulfide Derivatives: Formed through reduction.

Esters and Amides: Formed through substitution reactions.

Applications De Recherche Scientifique

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key properties of (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid with its structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1224869-02-6 | C₇H₁₂O₄S | 192.23 | Not reported | Thiopyran ring with sulfone group |

| 2-(Tetrahydropyran-4-yl)acetic acid | 85064-61-5 | C₇H₁₂O₃ | 144.17 | 48–50 | Tetrahydropyran ring (oxygen analog) |

| (1,1-Dioxidothiomorpholin-4-yl)acetic acid | 155480-08-3 | Not reported | ~194.20* | Not reported | Thiomorpholine ring with sulfone |

| 2-(Tetrahydro-4H-thiopyran-4-ylidene)acetic acid | 1098433-02-3 | C₇H₁₀O₂S | 158.22 | Not reported | Unsaturated thiopyran (ylidene) |

*Calculated based on thiomorpholine sulfone and acetic acid components.

Key Observations :

Sulfone vs. Oxygen Analog : The sulfone group in the target compound increases its molecular weight by ~48 g/mol compared to the oxygen-containing analog 2-(Tetrahydropyran-4-yl)acetic acid (144.17 g/mol). The sulfone also enhances polarity, likely improving solubility in polar solvents .

Ring Saturation : The unsaturated analog 2-(Tetrahydro-4H-thiopyran-4-ylidene)acetic acid (ylidene structure) has a lower molecular weight (158.22 g/mol) and lacks the sulfone group, making it less polar and more reactive in conjugate addition reactions .

Thiomorpholine Derivative : The thiomorpholine-based analog (1,1-Dioxidothiomorpholin-4-yl)acetic acid features a six-membered ring with one nitrogen and one sulfone-modified sulfur atom. This structural variation may influence hydrogen-bonding interactions and bioavailability .

Activité Biologique

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, with the molecular formula CHOS and a molecular weight of 192.23 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a protein degrader by recruiting E3 ligases to specific proteins, facilitating their degradation through the ubiquitin-proteasome pathway .

Biological Activities

1. Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, derivatives have shown efficacy in targeting cancer cell lines by inducing apoptosis and inhibiting proliferation .

2. Cardiovascular Effects

Studies involving isolated rat hearts have demonstrated that certain derivatives of thiopyran compounds can influence heart rate and vascular responses. These effects suggest potential applications in cardiovascular therapy .

3. Enzyme Interaction

The compound has been studied for its ability to interact with various enzymes, potentially modulating their activity. This interaction could lead to therapeutic implications in diseases where these enzymes play a critical role .

Case Studies

- Anticancer Efficacy

- Cardiovascular Activity

Comparative Analysis

A comparison of this compound with other thiopyran derivatives reveals differences in potency and mechanism:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | Varies by study |

| 4-(2-Aminoethyl)tetrahydro-2H-thiopyran | Moderate anticancer effects | ~10 |

| 2H-Thiopyran derivatives | Cardiovascular modulation | ~5 |

Q & A

Q. What are the recommended synthetic routes for (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid, and how can purity be optimized?

The synthesis typically involves oxidation of tetrahydro-2H-thiopyran-4-yl acetic acid to introduce the sulfone group. A common approach is refluxing the precursor with hydrogen peroxide in acetic acid, followed by neutralization and crystallization. Sodium acetate may act as a catalyst, as seen in analogous syntheses of sulfone-containing heterocycles . Purification via recrystallization (e.g., using acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Melting point (48–50°C) and spectroscopic data (NMR, IR) should confirm purity .

Q. How is the structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and sulfone geometry . Spectroscopic methods include:

- ¹H/¹³C NMR : Peaks for the sulfone group (δ ~3.1–3.5 ppm for adjacent CH₂ groups) and acetic acid protons (δ ~2.4–2.6 ppm).

- IR : Strong S=O stretches at ~1300–1150 cm⁻¹ and carboxylic acid O-H at ~2500–3300 cm⁻¹ .

Advanced Research Questions

Q. What are the challenges in analyzing the compound’s stability under varying pH and temperature conditions?

The sulfone group enhances thermal stability compared to thioether analogs, but the acetic acid moiety may degrade under basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring (C18 column, 0.1% TFA in acetonitrile/water) can track decomposition products like sulfonic acids . Differential scanning calorimetry (DSC) reveals endothermic peaks near 50°C, correlating with melting points .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets?

Molecular docking (AutoDock Vina, Schrödinger) using the crystal structure (if available) or DFT-optimized geometry (Gaussian09) identifies binding affinities. For example, the sulfone group may form hydrogen bonds with catalytic residues in enzymes like cyclooxygenase-2. QSAR models based on logP (calculated ~1.2) and polar surface area (~90 Ų) predict bioavailability and membrane permeability .

Q. What strategies resolve contradictions in reactivity data between this compound and its non-sulfonated analogs?

The electron-withdrawing sulfone group reduces nucleophilicity at the 4-position. Comparative studies using kinetic assays (e.g., esterification rates with methanol/H⁺) show slower reactivity than tetrahydrothiopyran-4-yl acetic acid. Conflicting data may arise from solvent effects (e.g., DMSO vs. acetic acid) or residual oxidizing agents; ICP-MS or TLC monitoring is advised .

Q. How to optimize HPLC methods for quantifying trace impurities in the compound?

Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Retention time ~8.2 min at 1 mL/min. Validate sensitivity (LOQ <0.1%) via spiked samples and compare with reference standards .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.